9'-CHLORO-2'-(2-THIENYL)-1',10B'-DIHYDROSPIRO[CYCLOPENTANE-1,5'-PYRAZOLO[1,5-C][1,3]BENZOXAZINE]
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Overview
Description
9’-Chloro-2’-(2-thienyl)-1’,10’b-dihydrospiro(cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine) is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a chlorine atom and a thienyl group adds to the compound’s chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 9’-Chloro-2’-(2-thienyl)-1’,10’b-dihydrospiro(cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-thienyl hydrazine with cyclopentanone to form an intermediate, which is then reacted with 2-chlorobenzoyl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the spiro linkage .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
9’-Chloro-2’-(2-thienyl)-1’,10’b-dihydrospiro(cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 9’-Chloro-2’-(2-thienyl)-1’,10’b-dihydrospiro(cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine) involves its interaction with specific molecular targets and pathways. The compound has been shown to act as an antagonist of 5-HT2B serotonin receptors, which are involved in various physiological processes . Additionally, it exhibits antimicrobial activity by disrupting the cell membrane integrity of certain bacteria .
Comparison with Similar Compounds
Similar compounds to 9’-Chloro-2’-(2-thienyl)-1’,10’b-dihydrospiro(cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine) include:
- 9-Chloro-5-(3,4-dimethoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Chloro-2-(2-thienyl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
These compounds share a similar core structure but differ in the substituents attached to the benzoxazine ring. The unique combination of substituents in 9’-Chloro-2’-(2-thienyl)-1’,10’b-dihydrospiro(cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine) contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17ClN2OS |
---|---|
Molecular Weight |
344.9g/mol |
IUPAC Name |
9-chloro-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane] |
InChI |
InChI=1S/C18H17ClN2OS/c19-12-5-6-16-13(10-12)15-11-14(17-4-3-9-23-17)20-21(15)18(22-16)7-1-2-8-18/h3-6,9-10,15H,1-2,7-8,11H2 |
InChI Key |
HAKOUFOKJGATDZ-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Cl |
Canonical SMILES |
C1CCC2(C1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Cl |
Origin of Product |
United States |
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